molecular formula C17H13N3O4 B2930389 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865287-58-7

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2930389
CAS No.: 865287-58-7
M. Wt: 323.308
InChI Key: QWYSZOCQZYVCTH-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to an oxadiazole ring and a dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The phenyl group can be introduced through a subsequent reaction with benzene derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different functional groups leading to various derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.

Biology: It has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains.

Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent, with promising results in preclinical studies.

Industry: The compound's unique properties make it useful in the development of new materials, including polymers and coatings.

Comparison with Similar Compounds

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide: Used in the study of photophysical properties.

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N'-benzoyl urea: Known for its insect-growth-regulating properties.

Uniqueness: N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.

This compound continues to be a subject of extensive research, with ongoing studies aimed at uncovering new applications and improving its synthesis methods. Its versatility and potential make it a valuable addition to the field of organic chemistry and beyond.

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15(14-10-22-12-8-4-5-9-13(12)23-14)18-17-20-19-16(24-17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYSZOCQZYVCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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